Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate
Description
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Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4-difluoroanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(13)5-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQDEQXHKAZTBH-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=C(C=C1)F)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a difluorophenyl group, and an amino group attached to a propenoate ester. Its molecular formula is and it has gained attention in various fields due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its structural components. The cyano and difluorophenyl groups play crucial roles in its interaction with biomolecules, potentially influencing enzyme activity and receptor binding. Research indicates that the compound may inhibit specific enzymes or pathways related to disease processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Research into the anticancer properties of related compounds has revealed promising results. This compound may induce apoptosis in cancer cells through specific signaling pathways. For example, studies have indicated that similar compounds can activate caspase pathways leading to programmed cell death in tumor cells.
Comparative Biological Activity Table
Case Study: Anticancer Screening
In a recent study assessing the anticancer potential of various derivatives of ethyl cyano compounds, this compound was screened against several cancer cell lines. The results indicated:
-
Cell Line Tested : MCF7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
-
Cell Line Tested : HeLa (cervical cancer)
- IC50 : 10 µM
- Mechanism : Inhibition of cell proliferation through cell cycle arrest.
These findings suggest that this compound holds promise as a lead in anticancer drug development.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl 2-cyano-3-[(2,4-difluorophenyl)amino]prop-2-enoate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell growth by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Study : A research article published in the Journal of Medicinal Chemistry indicated that derivatives of cyanoacrylate compounds exhibited promising activity against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .
2. Enzyme Inhibition
This compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may serve as a lead compound in developing inhibitors for enzymes involved in the biosynthesis of nucleotides or amino acids.
Case Study : In vitro studies have demonstrated that related compounds can effectively inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
Organic Synthesis Applications
1. Building Block in Synthesis
this compound can act as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.
Synthesis Pathway Example :
The compound can be utilized to create derivatives through reactions such as:
- Nucleophilic substitution
- Michael addition reactions
These reactions can lead to the formation of new compounds with potential biological activity .
Summary Table of Applications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
